5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine
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Overview
Description
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a 2,4-dimethylphenoxy group and a methyl group
Preparation Methods
The synthesis of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine typically involves multiple steps, starting with the preparation of the 2,4-dimethylphenoxy precursor. This precursor is then reacted with appropriate reagents to introduce the pyrazole ring and the amine group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-4-5-12(10(2)6-9)17-8-11-7-13(14)16(3)15-11/h4-7H,8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGTPPNLWXDSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN(C(=C2)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.